molecular formula C10H7NO3 B011660 2-Phenyloxazole-5-carboxylic acid CAS No. 106833-79-8

2-Phenyloxazole-5-carboxylic acid

Cat. No.: B011660
CAS No.: 106833-79-8
M. Wt: 189.17 g/mol
InChI Key: PPQVAHVZIBDHDB-UHFFFAOYSA-N
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Description

2-Phenyloxazole-5-carboxylic acid (2-PO5CA) is an organic compound that has been studied extensively in recent years due to its wide range of applications in scientific research. Its unique structure and properties make it an ideal candidate for use in a variety of experiments, ranging from the synthesis of new compounds to the study of biochemical and physiological effects. In

Scientific Research Applications

  • Synthesis of Amino-Acid Conjugates : It is used in synthesizing amino-acid conjugates of the hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone (Benoiton, Hudecz, & Chen, 2009).

  • Bifunctionalized Oxazoles Synthesis : The compound aids in synthesizing bifunctionalized oxazoles, providing a route to target compounds without electrocyclic ring-opening reactions (Couture et al., 2002).

  • Macrolide Synthesis : It's involved in synthesizing macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

  • Natural Product Synthesis : The acid is used in synthesizing 2-phenyl-4,5-substituted oxazoles and natural products like texamine and uguenenazole (Vijay Kumar et al., 2012).

  • Heparanase Inhibitor : Derivatives of 2-Phenyloxazole-5-carboxylic acid serve as novel heparanase inhibitors, showing potent inhibitory activity and potential as therapeutic agents (Courtney et al., 2004).

  • Thermotropic Polyesters : It is used in preparing thermotropic polyesters and a copolyester containing 4-hydroxybenzoic acid (Kricheldorf & Thomsen, 1992).

  • Cross-Coupling Reaction : It acts as a tunable directing group in cross-coupling reactions, producing various substituted compounds (Houpis et al., 2010).

  • PPARgamma Agonist : It's a potent and selective PPARgamma agonist with improved solubility, indicating its potential in pharmaceutical applications (Collins et al., 1998).

  • Anti-inflammatory and Cytotoxic Agent : 2-Phenyloxazole-5-carboxylic acids show potential as anti-inflammatory and cytotoxic agents, with activities comparable to ibuprofen (Thakral et al., 2022).

  • Versatile Synthesis Template : It serves as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).

  • Antidiabetic Activity : The compound has demonstrated antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).

  • Single-Crystal X-ray Techniques : Its use in single-crystal X-ray techniques aids in studying spatial differences between constituent non-hydrogen atoms of carboxylic acid adducts (Lynch, Singh, & Parsons, 2000).

  • Antimicrobial Potential : Synthesized compounds from this compound show potential as antimicrobial agents (Gadegoni, Manda, & Rangu, 2013).

  • Electrophilic Substitution Reactions : It exhibits considerable activity in electrophilic substitution reactions, especially at the 5 position (Belen’kii & Cheskis, 1984).

  • 2-Phenylazirine Reactions : Reacts with acid chlorides and anhydrides to produce various oxazole derivatives and imidazole compounds (Sato, Kato, & Ohta, 1967).

  • Metabolic Disorder Treatment : Shows promise for treating metabolic disorders in type 2 diabetes as subtype-selective PPARalpha agonists (Asaki et al., 2008).

  • Antiproliferative Activities : Exhibits antiproliferative activities against various cancer cell lines, indicating potential in cancer therapy (Zhang et al., 2021).

  • Enantioselective Synthesis : It is used in enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives, applicable in research (Abbiati et al., 2001).

Properties

IUPAC Name

2-phenyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQVAHVZIBDHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544993
Record name 2-Phenyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106833-79-8
Record name 2-Phenyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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